![molecular formula C8H12N4O3S B14427993 (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structural features. This compound contains an ethyl group, an oxido group, and a sulfamoylphenyl hydrazinylidene moiety. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the sulfamoylphenyl hydrazine precursor. This precursor is then reacted with ethyl oxido compounds under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrazine derivatives.
Applications De Recherche Scientifique
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-propyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-butyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
Uniqueness
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium stands out due to its specific ethyl group, which imparts unique chemical and physical properties
Propriétés
Formule moléculaire |
C8H12N4O3S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C8H12N4O3S/c1-2-12(13)11-10-7-3-5-8(6-4-7)16(9,14)15/h3-6,10H,2H2,1H3,(H2,9,14,15)/b12-11+ |
Clé InChI |
MLOLNWAOOIOZPV-VAWYXSNFSA-N |
SMILES isomérique |
CC/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
SMILES canonique |
CC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


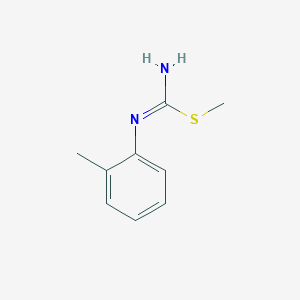
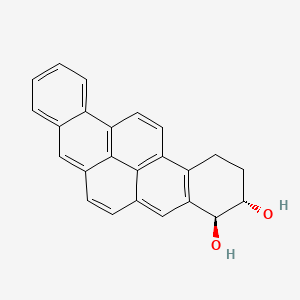
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
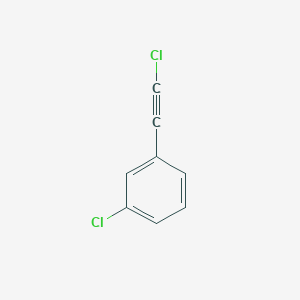
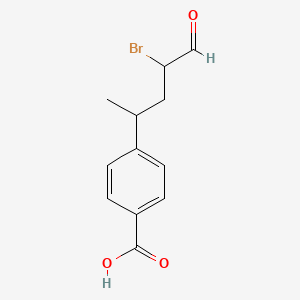
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
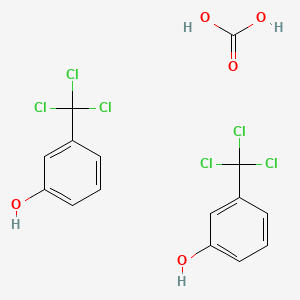
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

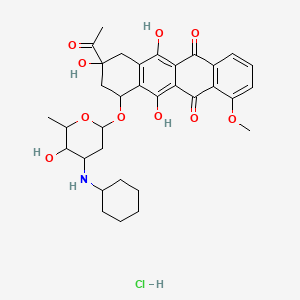
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)


![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
